1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one
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Overview
Description
1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a pyridine and a trifluoromethylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a piperazine derivative reacts with a pyridine derivative under controlled conditions. The trifluoromethylbenzoyl group is introduced through a Friedel-Crafts acylation reaction, which involves the use of trifluoromethylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is crucial to maintain consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds with biological macromolecules, influencing their function and activity. The pyridine ring may participate in π-π interactions with aromatic amino acids in proteins, further modulating their activity.
Comparison with Similar Compounds
1-(Pyridin-3-yl)-4-benzoylpiperazin-2-one: Lacks the trifluoromethyl group, resulting in different physicochemical properties.
1-(Pyridin-3-yl)-4-[2-(chloromethyl)benzoyl]piperazin-2-one: Contains a chloromethyl group instead of a trifluoromethyl group, affecting its reactivity and biological activity.
Uniqueness: The presence of the trifluoromethyl group in 1-(Pyridin-3-yl)-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one imparts unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-pyridin-3-yl-4-[2-(trifluoromethyl)benzoyl]piperazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2/c18-17(19,20)14-6-2-1-5-13(14)16(25)22-8-9-23(15(24)11-22)12-4-3-7-21-10-12/h1-7,10H,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRKHJLTLBVAGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=CC=C2C(F)(F)F)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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